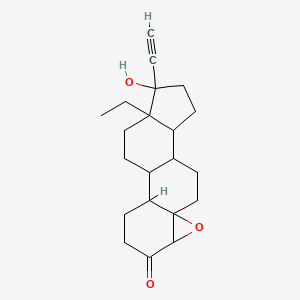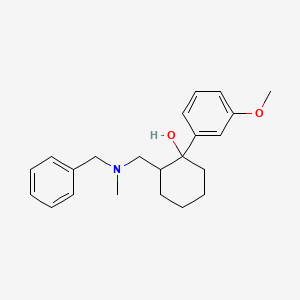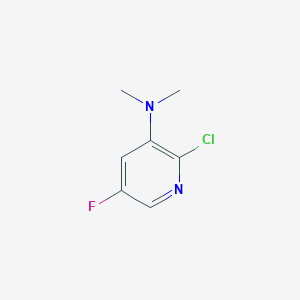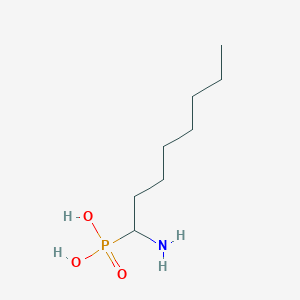
(1-Aminooctyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminooctyl)phosphonic acid is an organic compound that belongs to the class of aminophosphonic acids. These compounds are characterized by the presence of both an amino group and a phosphonic acid group. This compound has a molecular formula of C8H20NO3P and a molecular weight of 209.22 g/mol
Preparation Methods
The synthesis of (1-Aminooctyl)phosphonic acid can be achieved through several methods. One common approach involves the Kabachnik–Fields reaction, which is a three-component reaction involving an amine, an aldehyde, and a phosphite . The reaction typically proceeds under acidic or basic conditions, and the choice of catalyst can influence the reaction rate and yield. Industrial production methods often involve the hydrolysis of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
(1-Aminooctyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Aminooctyl)phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Aminooctyl)phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The phosphonic acid group can form strong coordination bonds with metal ions, which is crucial for its role in mineral flotation processes .
Comparison with Similar Compounds
(1-Aminooctyl)phosphonic acid can be compared with other aminophosphonic acids, such as:
2-Aminoethanephosphonic acid (Ciliatine): Known for its role in biological systems and as an enzyme inhibitor.
Octylphosphonic acid: Used in similar applications but lacks the amino group, which affects its chemical reactivity and binding properties.
The uniqueness of this compound lies in its combination of an amino group and a long alkyl chain, which enhances its hydrophobic interactions and binding affinity in various applications.
Properties
CAS No. |
94219-58-6 |
|---|---|
Molecular Formula |
C8H20NO3P |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-aminooctylphosphonic acid |
InChI |
InChI=1S/C8H20NO3P/c1-2-3-4-5-6-7-8(9)13(10,11)12/h8H,2-7,9H2,1H3,(H2,10,11,12) |
InChI Key |
YRCIJTKAYRSRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
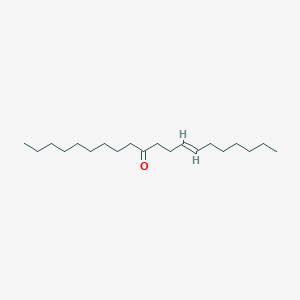
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)
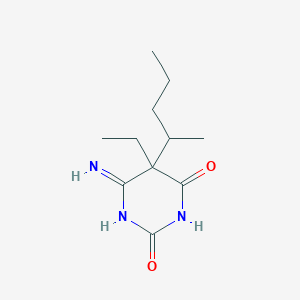
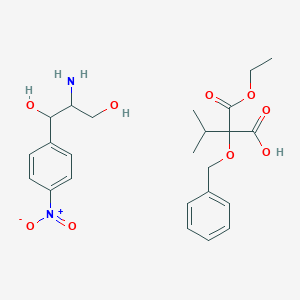
![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)
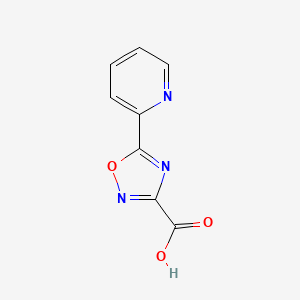
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
